

# Indazole Derivatives as Kinase Inhibitors: A Comparative Analysis

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## Compound of Interest

Compound Name: 3-Amino-5-chloro-1H-indazole

Cat. No.: B1287449

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The indazole scaffold has proven to be a cornerstone in the development of potent and selective kinase inhibitors, leading to several clinically approved drugs for the treatment of cancer and other diseases.[1][2][3][4] This guide provides a comparative overview of the kinase inhibition profiles of various indazole derivatives, supported by quantitative data and detailed experimental methodologies for researchers, scientists, and drug development professionals.

## Comparative Kinase Inhibition Profiles

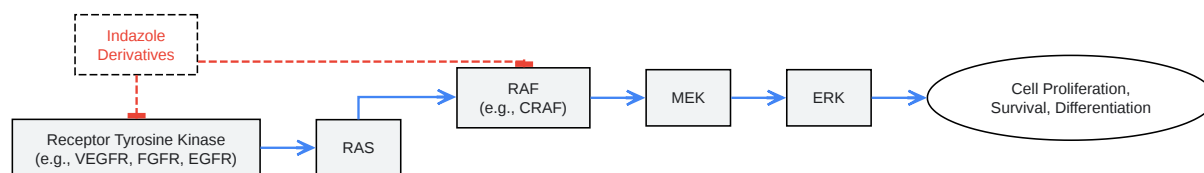
The inhibitory activity of different indazole derivatives against a panel of kinases is summarized below. The data, presented as IC<sub>50</sub> values (the concentration required for 50% inhibition), highlights the diverse selectivity profiles achievable through modification of the core indazole structure.

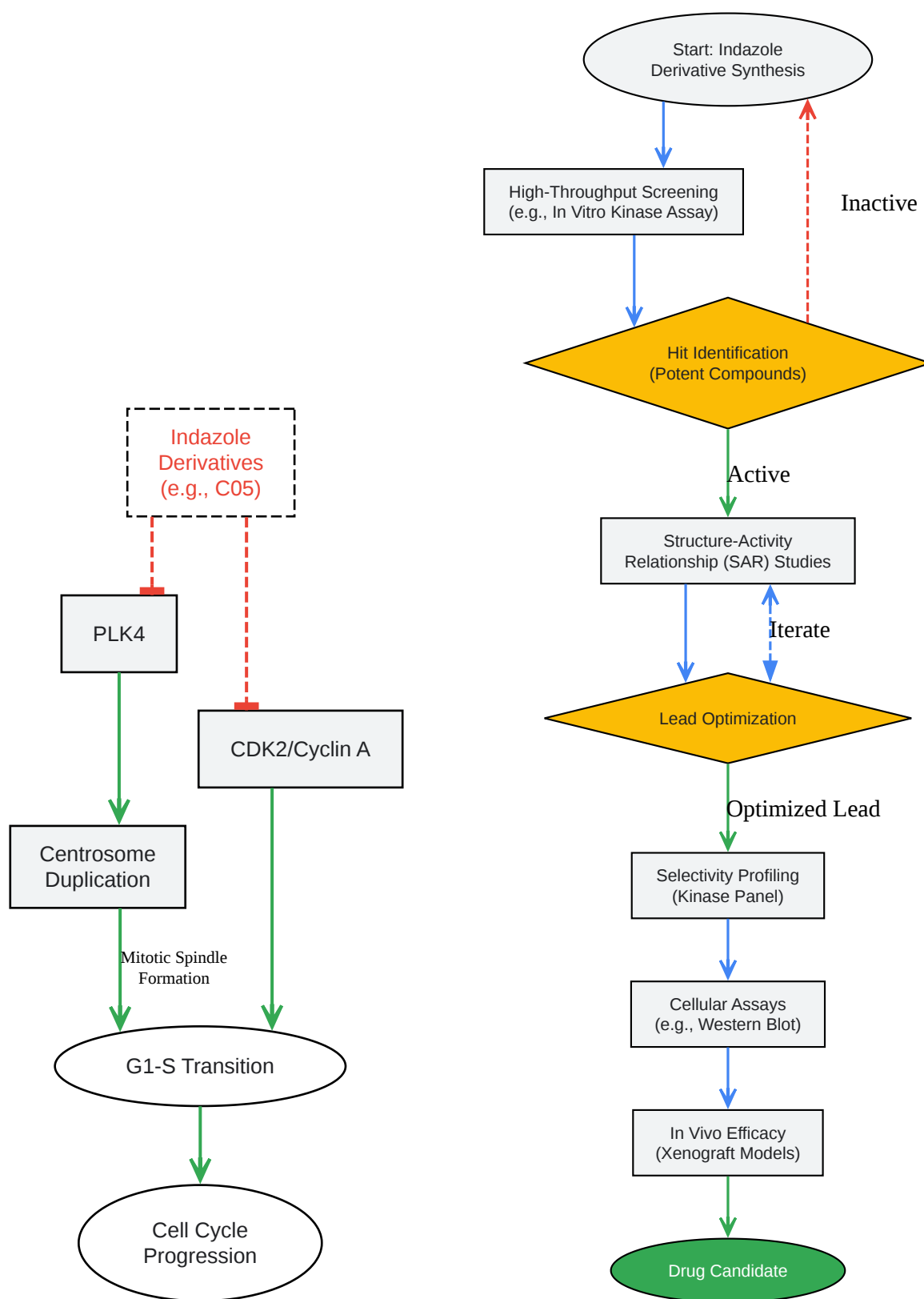
Indazole Derivative	Target Kinase	IC50 (nM)	Compound Class/Notes
Axitinib	VEGFR1	0.1	Multi-kinase inhibitor[2]
VEGFR2	0.2		
VEGFR3	0.1-0.3		
PDGFRβ	1.6		
c-Kit	1.7		
PLK4	4.2 (Ki)	Potent PLK4 inhibitor[5]	
Pazopanib	VEGFR-2	30	Indazole-pyrimidine based[1]
Entrectinib	ALK	12	3-aminoindazole derivative[6]
Compound 109	EGFR (T790M)	5.3	Structure-guided design[6]
EGFR	8.3		
Compound 99	FGFR1	2.9	6-(3-methoxyphenyl)-1H-indazol-3-amine derivative[6]
Compound 14d	FGFR1	5.5	Phenyl-substituted indazole[1]
Compound 14c	FGFR1	9.8	Phenyl-substituted indazole[1]
Compound 82a	Pim-1	0.4	Pan-Pim kinase inhibitor[6]
Pim-2	1.1		

Pim-3	0.4		
Compound C05	PLK4	- (87.45% inhibition at 500 nM)	Selective PLK4 inhibitor[2][5]
PLK1	- (15.32% inhibition at 500 nM)		
Aurora A	- (31.45% inhibition at 500 nM)		
Compound 7mb	TrkA	1.6	3-vinylindazole derivative[7]
TrkB	2.9		
TrkC	2.0		

## Key Signaling Pathways

Indazole derivatives achieve their therapeutic effects by inhibiting kinases involved in critical cellular signaling pathways that regulate cell proliferation, survival, and angiogenesis.





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## References

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